Methyl 5-chloro-1H-imidazole-2-carboxylate Methyl 5-chloro-1H-imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1211589-29-5
VCID: VC16008883
InChI: InChI=1S/C5H5ClN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8)
SMILES:
Molecular Formula: C5H5ClN2O2
Molecular Weight: 160.56 g/mol

Methyl 5-chloro-1H-imidazole-2-carboxylate

CAS No.: 1211589-29-5

Cat. No.: VC16008883

Molecular Formula: C5H5ClN2O2

Molecular Weight: 160.56 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-1H-imidazole-2-carboxylate - 1211589-29-5

Specification

CAS No. 1211589-29-5
Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
IUPAC Name methyl 5-chloro-1H-imidazole-2-carboxylate
Standard InChI InChI=1S/C5H5ClN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8)
Standard InChI Key ANZLBCHQPCPWQF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C(N1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-chloro-1H-imidazole-2-carboxylate features a five-membered imidazole ring with substituents at positions 2 and 5. The carboxylate group at position 2 is esterified with a methyl group, while position 5 bears a chlorine atom. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₅ClN₂O₂
Molecular Weight160.558 g/mol
Exact Mass160.004 g/mol
PSA (Polar Surface Area)54.98 Ų
LogP0.85
Canonical SMILESCOC(=O)C1=NC(Cl)=CN1
InChI KeyKJPUFJGIXOLOQC-UHFFFAOYSA-N

The compound’s SMILES notation (COC(=O)C1=NC(Cl)=CN1) and InChI key provide unambiguous representations for computational and synthetic applications . The chlorine atom’s electronegativity enhances the ring’s electrophilicity, facilitating nucleophilic substitution reactions, while the ester group offers sites for hydrolysis or transesterification .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and imidazole ring vibrations (C-N stretches at ~1500–1600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra are critical for structural elucidation:

  • ¹H NMR: The methyl ester group resonates as a singlet at δ ~3.8–4.0 ppm, while the imidazole protons appear as distinct signals between δ ~7.0–8.5 ppm .

  • ¹³C NMR: The carbonyl carbon of the ester group is observed at δ ~165–170 ppm, with the chlorine-bearing carbon at δ ~125–130 ppm .

Mass spectrometry (EI/ESI) typically shows a molecular ion peak at m/z 160.004, consistent with the exact mass .

Synthesis and Production

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), reducing byproduct formation. Post-synthesis purification often involves recrystallization from ethanol or chromatography on silica gel .

Table 2: Typical Reaction Conditions

ParameterOptimal Value
Temperature80–120°C
SolventAnhydrous DCM or THF
CatalystLewis acids (e.g., ZnCl₂)
Reaction Time4–12 hours

Chemical Reactivity and Applications

Functional Group Transformations

The compound’s reactivity is dominated by two sites:

  • Ester Group: Subject to hydrolysis under acidic or basic conditions to yield 5-chloro-1H-imidazole-2-carboxylic acid. Enzymatic hydrolysis using lipases offers a greener alternative .

  • Chlorine Atom: Undergoes nucleophilic substitution with amines, thiols, or alkoxides to generate diverse derivatives. For example, reaction with piperazine yields compounds with enhanced pharmacokinetic profiles .

Pharmaceutical Applications

Methyl 5-chloro-1H-imidazole-2-carboxylate is a precursor to kinase inhibitors and antimicrobial agents. Recent patents disclose its use in synthesizing JAK2 inhibitors for treating myeloproliferative disorders .

Table 3: Bioactive Derivatives

DerivativeBiological ActivityTarget
5-Chloro-2-carboxyimidazoleAntifungalCYP51
2-(Methoxycarbonyl)-5-aminobenzimidazoleAnticancerTopoisomerase II

Future Directions

Advances in catalytic halogenation and flow chemistry could streamline synthesis. Computational studies using DFT to predict reaction pathways may uncover novel derivatives with therapeutic potential. Collaborative efforts between academia and industry are essential to fully exploit this compound’s versatility .

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